2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide
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Overview
Description
2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chloroacetamide group attached to a pyrazole ring substituted with phenyl and dimethylphenyl groups.
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide is the enzyme acetohydroxyacid synthase (AHAS) in plants . AHAS is crucial for the synthesis of branched-chain amino acids, which are essential for protein synthesis and plant growth .
Mode of Action
This compound acts by inhibiting the activity of AHAS . This inhibition disrupts the synthesis of branched-chain amino acids, leading to a halt in protein synthesis and, consequently, plant growth .
Biochemical Pathways
The affected pathway is the synthesis of branched-chain amino acids, specifically leucine, isoleucine, and valine. The inhibition of AHAS disrupts this pathway, leading to a deficiency of these amino acids, which are vital for protein synthesis and plant growth .
Pharmacokinetics
It is known to be soluble in chloroform and methanol, but insoluble in water . This suggests that it may be absorbed and distributed in plant tissues where these solvents are present, metabolized in the plant, and excreted or stored in plant tissues.
Result of Action
The result of the action of this compound is the inhibition of plant growth. By disrupting the synthesis of essential amino acids, it prevents protein synthesis, which is crucial for plant growth and development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Additionally, it should be stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone, followed by cyclization.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the phenyl and dimethylphenyl groups at the desired positions.
Chloroacetamide Formation: The final step involves the reaction of the substituted pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the phenyl groups.
Hydrolysis: The chloroacetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic or basic hydrolysis is performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Products: New derivatives with different functional groups replacing the chloro group.
Oxidation Products: Oxidized forms of the pyrazole ring or phenyl groups.
Hydrolysis Products: Corresponding carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a nonsteroidal anti-inflammatory drug (NSAID).
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,6-dimethylphenyl)acetamide: A structurally similar compound with comparable chemical properties.
N-(2,6-Dimethylphenyl)chloroacetamide: Another related compound with similar applications and reactivity.
Uniqueness
2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to other chloroacetamide derivatives.
Properties
IUPAC Name |
2-chloro-N-[5-(2,5-dimethylphenyl)-2-phenylpyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c1-13-8-9-14(2)16(10-13)17-11-18(21-19(24)12-20)23(22-17)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBDWVJFZFZESW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C(=C2)NC(=O)CCl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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